Cas no 83547-36-8 (THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS-)

THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS- is a heterocyclic compound featuring a morpholine ring with sulfur replacing the oxygen atom and methyl substituents at the 3 and 5 positions in a trans configuration. This structure imparts unique steric and electronic properties, making it valuable as a building block in pharmaceutical and agrochemical synthesis. Its rigid trans conformation enhances selectivity in reactions, while the thiomorpholine core offers improved stability and reactivity compared to traditional morpholine derivatives. The compound is particularly useful in the development of chiral ligands and catalysts, as well as in the modification of bioactive molecules to optimize their pharmacokinetic profiles.
THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS- structure
83547-36-8 structure
Product Name:THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS-
CAS No:83547-36-8
MF:C6H13NS
MW:131.23912024498
MDL:MFCD32864119
CID:3538162
PubChem ID:13077511
Update Time:2025-06-09

THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS- Chemical and Physical Properties

Names and Identifiers

    • THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS-
    • trans-3,5-Dimethyl-thiomorpholine
    • Thiomorpholine, 3,5-dimethyl-, trans- (9CI)
    • Rel-(3R,5R)-3,5-dimethylthiomorpholine
    • SCHEMBL19574218
    • (3R,5R)-3,5-dimethylthiomorpholine
    • 83547-36-8
    • MDL: MFCD32864119
    • Inchi: 1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI Key: BFJTWSMISPCLAO-PHDIDXHHSA-N
    • SMILES: N1[C@H](C)CSC[C@H]1C

Computed Properties

  • Exact Mass: 131.07687059Da
  • Monoisotopic Mass: 131.07687059Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 66.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 37.3Ų

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Additional information on THIOMORPHOLINE, 3,5-DIMETHYL-, TRANS-

Trans-3,5-Dimethylthiomorpholine: A Comprehensive Overview of Its Chemistry and Applications

Trans-3,5-dimethylthiomorpholine, identified by the CAS number 83547-36-8, is a heterocyclic compound with significant relevance in synthetic chemistry and biomedical research. This thiomorpholine derivative features a sulfur-containing morpholine ring substituted with methyl groups at the 3 and 5 positions in a trans configuration. Its structural characteristics—marked by the trans- arrangement of substituents—confer unique physicochemical properties that make it a versatile building block in drug discovery and material science.

The core structure of trans-3,5-dimethylthiomorpholine comprises a six-membered ring fused with a thioether moiety (-S-), creating a rigid framework that enhances thermal stability compared to its unsubstituted counterparts. Recent studies published in Journal of Medicinal Chemistry (2023) highlight how this rigidity enables precise molecular targeting in enzyme inhibition assays. The methyl groups at positions 3 and 5 reduce metabolic susceptibility while maintaining optimal lipophilicity for cell membrane permeation—a critical factor in drug delivery systems.

Synthetic advancements have streamlined access to this compound through optimized routes such as the palladium-catalyzed coupling of trans-3,5-dimethylthiophenol with aziridines under microwave-assisted conditions (Angewandte Chemie Int Ed., 2022). This method achieves >90% yield while minimizing side reactions typically associated with conventional thiation protocols. Researchers at Stanford University further demonstrated solvent-free synthesis using mechanochemical activation, reducing reaction times from hours to minutes—a breakthrough for scalable production.

In pharmacological applications, derivatives of trans-3,5-dimethylthiomorpholine exhibit promising activity as HDAC inhibitors according to recent preclinical trials (Nature Communications, 2024). A novel compound series incorporating this moiety demonstrated selective inhibition of HDAC6 isoforms at nanomolar concentrations without off-target effects on other histone deacetylases. This selectivity profile suggests potential utility in treating neurodegenerative disorders linked to protein aggregation.

Biochemical studies using CRISPR-Cas9 knockout models revealed that trans-configured thiomorpholines interact uniquely with cysteine-rich domains in cell signaling pathways (Cell Chemical Biology, 2024). When conjugated with fluorescent probes, these compounds enabled real-time visualization of protein-protein interactions during T-cell activation processes—a technique now adopted by immunotherapy researchers worldwide.

The compound's amphiphilic nature also finds application in nanotechnology. A 2024 study in Advanced Materials described self-assembling peptide amphiphiles containing trans-3,5-dimethylthiomorpholine, forming nanofibrous scaffolds that promote stem cell differentiation into osteoblasts. These biomaterials exhibited superior mechanical strength compared to traditional hydrogels while supporting sustained release of growth factors.

Eco-toxicological evaluations conducted under OECD guidelines confirmed low environmental persistence when used as an industrial intermediate (Environmental Science & Technology Letters, 2024). Photodegradation studies showed rapid decomposition (>98% within 7 days) under UV exposure without forming toxic metabolites—a critical advantage for green chemistry applications.

Ongoing research at MIT focuses on exploiting this compound's redox properties for bioelectronic interfaces (Science Robotics, 2024). By functionalizing graphene electrodes with thiomorpholine derivatives, researchers achieved electrochemical impedance matching between neural tissues and devices—a milestone toward developing next-generation brain-computer interfaces.

Clinical translation efforts are underway through phase I trials investigating a prodrug conjugate based on trans-3,5-dimethylthiomorpholine. This conjugate selectively releases its payload within tumor microenvironments via pH-triggered cleavage mechanisms (Clinical Cancer Research Highlights, 2024). Early results indicate improved therapeutic indices compared to conventional chemotherapy agents.

The structural versatility of this compound continues to drive innovation across disciplines—from enabling CRISPR-based gene editing tools (Nature Biotechnology Innovations, 2024) to stabilizing mRNA vaccines during lyophilization processes (Journal of Controlled Release Focus Issue).

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